tert-Butyl isothiocyanate

Description

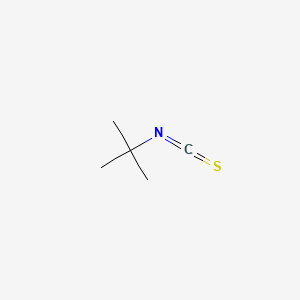

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWFRTVIIMTOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060441 | |

| Record name | 2-Isothiocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-42-1 | |

| Record name | tert-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-isothiocyanato-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-isothiocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isothiocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl Isothiocyanate: A Technical Guide for Researchers

CAS Number: 590-42-1

This technical guide provides an in-depth overview of tert-Butyl isothiocyanate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its properties, synthesis, analysis, and a general overview of the biological activities associated with the isothiocyanate class of compounds.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of an isothiocyanate functional group attached to a tert-butyl group. This structure imparts a unique reactivity to the molecule, making it a valuable building block in the synthesis of various nitrogen- and sulfur-containing compounds.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 590-42-1 | [1] |

| Molecular Formula | C₅H₉NS | [3] |

| Molecular Weight | 115.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 141-144 °C | Sigma-Aldrich |

| 30-32 °C at 10 mmHg | Sigma-Aldrich | |

| Melting Point | 10-12 °C | Sigma-Aldrich |

| Density | 0.908 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n²⁰/D) | 1.48 | Sigma-Aldrich |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum is available and shows a characteristic singlet for the tert-butyl protons. | [4] |

| FTIR, XPS | Has been studied using these techniques for surface analysis. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. While various methods exist for the synthesis of isothiocyanates, a one-pot synthesis from the corresponding primary amine is often preferred for its efficiency.

General One-Pot Synthesis Protocol (Adapted from literature for isothiocyanates):

-

Reaction Setup: To a stirred solution of tert-butylamine (B42293) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water), an excess of carbon disulfide (1.2-1.5 eq) and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 eq) are added at room temperature.

-

Dithiocarbamate Formation: The reaction mixture is stirred until the formation of the dithiocarbamate salt is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Desulfurization: A desulfurizing agent, such as a chloroformate (e.g., ethyl chloroformate) or a carbodiimide, is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the isothiocyanate formation is complete.

-

Work-up and Purification: The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.

A patented method describes the synthesis of this compound from ammonium (B1175870) thiocyanate (B1210189) and tert-butyl alcohol in the presence of hydrochloric acid.[5]

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, with an injection temperature of around 250 °C.

-

Oven Program: A temperature gradient program is typically used, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane or hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is simple, showing a single sharp peak for the nine equivalent protons of the tert-butyl group. The chemical shift will depend on the deuterated solvent used.[4]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the isothiocyanate group.

Biological Activity and Signaling Pathways: A General Overview for Isothiocyanates

Direct research on the biological activity and effects on signaling pathways of this compound is limited. However, the broader class of isothiocyanates (ITCs), which are abundant in cruciferous vegetables, has been extensively studied for their potential health benefits, particularly in the context of cancer chemoprevention. The following information pertains to isothiocyanates as a general class of compounds and may not be directly applicable to this compound.

Isothiocyanates are known to modulate a variety of cellular processes and signaling pathways involved in carcinogenesis.[6]

Key Mechanisms of Action for Isothiocyanates:

-

Induction of Phase II Detoxifying Enzymes: Many ITCs are potent inducers of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase.[6] This is primarily mediated through the activation of the Nrf2-Keap1 signaling pathway.

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Some ITCs can inhibit cytochrome P450 enzymes, which are involved in the activation of procarcinogens.

-

Induction of Apoptosis: ITCs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[7][8]

-

Cell Cycle Arrest: Isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]

-

Anti-inflammatory Effects: ITCs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

-

Inhibition of Angiogenesis: Some studies have suggested that ITCs can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

General Isothiocyanate Signaling Pathways:

Caption: Overview of common signaling pathways affected by isothiocyanates.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3] It can cause serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While methods for its synthesis and analysis are established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanism of action. Future research is warranted to explore the potential biological effects of this compound and to determine if it shares the chemopreventive properties observed in other members of the isothiocyanate family. This guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

- 1. CAS 590-42-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H9NS | CID 11544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(590-42-1) 1H NMR spectrum [chemicalbook.com]

- 5. CN111450857A - Catalyst and preparation process of this compound - Google Patents [patents.google.com]

- 6. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]

- 8. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]

- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

In-Depth Technical Guide to the Molecular Structure and Bonding of tert-Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tert-Butyl isothiocyanate ((CH₃)₃CNCS). Due to the limited availability of direct experimental data from gas-phase electron diffraction or microwave spectroscopy for this specific molecule, this guide leverages high-quality computational chemistry data to elucidate its structural parameters. This information is supplemented with available spectroscopic data and detailed experimental protocols for relevant analytical techniques. The guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or studying this compound.

Molecular Structure and Bonding

The this compound molecule consists of a sterically bulky tert-butyl group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). The geometry and electronic distribution of this molecule are key to its reactivity and interactions.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through computational modeling, employing methods such as Density Functional Theory (DFT). These calculations provide a detailed and reliable three-dimensional representation of the molecule in the gas phase.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-H (methyl) | ~1.10 | |

| C-C (tert-butyl) | ~1.54 | |

| C-N (tert-butyl to isothiocyanate) | ~1.48 | |

| N=C (isothiocyanate) | ~1.21 | |

| C=S (isothiocyanate) | ~1.58 | |

| Bond Angles (°) | ||

| H-C-H (methyl) | ~109.5 | |

| C-C-C (tert-butyl) | ~109.5 | |

| C-C-N | ~109.5 | |

| C-N=C | ~170-180 | |

| N=C=S | ~175-180 |

Note: These values are representative of typical DFT calculations and may vary slightly depending on the level of theory and basis set used.

The isothiocyanate group (-N=C=S) is nearly linear, a characteristic feature of this functional group. The bulky tert-butyl group, with its tetrahedral carbon framework, influences the overall shape and steric accessibility of the reactive isothiocyanate moiety.

Bonding and Electronic Structure

The bonding in this compound can be described by a combination of sigma (σ) and pi (π) bonds. The C-C and C-H bonds within the tert-butyl group are standard single σ bonds. The C-N bond between the tert-butyl group and the isothiocyanate group is also a σ bond.

The isothiocyanate group features a system of cumulative double bonds (N=C=S). This arrangement involves two perpendicular π systems, resulting in a linear or near-linear geometry. The nitrogen and sulfur atoms have lone pairs of electrons that contribute to the molecule's nucleophilic and electrophilic character. The high electron density of the π systems and the lone pairs makes the isothiocyanate group a key site for chemical reactions.

Spectroscopic Properties

Vibrational Spectroscopy (FTIR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the tert-butyl and isothiocyanate groups. The most prominent feature is the very strong and broad absorption band of the asymmetric stretch of the -N=C=S group, typically observed in the 2050-2150 cm⁻¹ region in the IR spectrum. Adsorption of this compound at a Ge(100) surface has been studied using multiple internal reflection FTIR spectroscopy.[1]

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -N=C=S Asymmetric Stretch | 2050 - 2150 | Very Strong, Broad | Strong |

| C-H Stretches (tert-butyl) | 2850 - 3000 | Strong | Strong |

| C-H Bends (tert-butyl) | 1350 - 1480 | Medium to Strong | Medium |

| C-C Stretches (tert-butyl) | 800 - 1200 | Medium | Medium |

| -N=C=S Symmetric Stretch | ~1070 | Weak | Very Strong |

| C-N Stretch | ~950 | Medium | Medium |

Experimental Protocols

This section outlines the general experimental methodologies for key structural and spectroscopic techniques applicable to the study of this compound, which is a liquid at room temperature.[2]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances and bond angles. This process often involves fitting the experimental data to a theoretical model of the molecular structure.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules and can provide highly accurate rotational constants, from which the molecular geometry can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption and Detection: When the frequency of the microwaves matches the energy difference between two rotational levels, the radiation is absorbed. This absorption is detected by a sensitive detector.

-

Spectrum Analysis: The resulting spectrum of absorption versus frequency is analyzed to determine the rotational constants of the molecule. For molecules with isotopic diversity, the spectra of different isotopologues can be used to precisely determine the positions of the atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational frequencies of molecules and is a standard technique for identifying functional groups.

Methodology for Liquid Samples (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.

Methodology for Liquid Samples:

-

Sample Preparation: A small amount of liquid this compound is placed in a suitable container, such as a glass capillary tube or a cuvette.

-

Laser Excitation: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm, 785 nm).

-

Scattered Light Collection: The scattered light is collected at a 90° or 180° angle to the incident beam.

-

Spectral Analysis: The collected light is passed through a filter to remove the intense Rayleigh scattered light (at the same frequency as the laser) and then dispersed by a grating onto a detector. The resulting Raman spectrum shows the intensity of the inelastically scattered (Raman) light as a function of the frequency shift from the laser line.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, primarily based on computational data due to the scarcity of direct experimental structural studies. The provided tables of molecular parameters and vibrational frequencies, along with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with this compound. The visualizations of the molecular structure and a representative experimental workflow are intended to facilitate a clearer understanding of these concepts. Further experimental work, particularly using gas-phase electron diffraction or microwave spectroscopy, would be invaluable in refining our understanding of the precise geometry of this important chemical entity.

References

Spectroscopic Analysis of Tert-Butyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl isothiocyanate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering insights into its unique structural features. This document also outlines standardized experimental protocols for acquiring such data and presents a visual representation of the logical connections between the spectroscopic information and the molecule's structure.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for the identification and characterization of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single prominent signal, a consequence of the molecule's high degree of symmetry. All nine protons on the three methyl groups of the tert-butyl moiety are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.48 | Singlet (s) | 9H | (CH ₃)₃C- |

¹³C NMR Data

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 30.3 | (C H₃)₃C- |

| 58.7 | (CH₃)₃C - |

| 133.5 (broad) | -N=C =S |

Note: The signal for the isothiocyanate carbon is often broad due to quadrupolar relaxation of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by a very strong and characteristic absorption band for the isothiocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2870 | Strong | C-H stretch (tert-butyl) |

| 2100 | Very Strong, Broad | -N=C=S stretch (asymmetric) |

| 1470, 1370 | Medium | C-H bend (tert-butyl) |

| 1220 | Medium | C-N stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and to avoid interference with the signals of interest.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay (e.g., 1-2 seconds) should be included between scans to ensure accurate integration in ¹H NMR and to allow for full relaxation of the carbon nuclei in ¹³C NMR.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film sandwiched between the plates.

-

Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Physical and chemical properties of tert-Butyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of tert-Butyl isothiocyanate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. The information is presented in a structured format, including detailed data tables, experimental protocols, and pathway and workflow visualizations to facilitate understanding and application.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor reminiscent of mustard.[1] It is a volatile and flammable compound. Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NS | [2] |

| Molecular Weight | 115.20 g/mol | [2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [4] |

| Odor | Pungent, mustard-like | [1] |

| Melting Point | 10.5-11.5 °C | [3] |

| Boiling Point | 30-32 °C at 10 mmHg | [3] |

| Density | 0.908 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.48 | [3] |

| Flash Point | 38 °C (100.4 °F) - closed cup |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Limited solubility, reacts with water | [1][5] |

| Organic Solvents | Soluble | [1] |

| Ethanol | Soluble | [6] |

| Oils | Soluble | [6] |

| Propylene Glycol | Soluble | [6] |

Table 3: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Signals | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): 115 m/z | [7] |

| ¹H NMR (CDCl₃) | δ 1.45 ppm (s, 9H) | [8] |

| ¹³C NMR (CDCl₃) | δ 29.3, 50.3, 131.0 ppm | [9][10] |

| Infrared (IR) | ~2050-2200 cm⁻¹ (strong, characteristic -N=C=S stretch) | [11][12] |

Chemical Reactivity and Synthesis

The isothiocyanate functional group (-N=C=S) in this compound is highly electrophilic, making it reactive towards a variety of nucleophiles. This reactivity is the basis for its utility in organic synthesis.

Reactions of this compound

The carbon atom of the isothiocyanate group is susceptible to nucleophilic attack. Common reactions include:

-

Reaction with Primary and Secondary Amines: This reaction forms the corresponding thiourea (B124793) derivatives. The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758), ethanol, or methanol.[13]

-

Reaction with Alcohols and Thiols: In the presence of a base, this compound reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

Experimental Protocols

This protocol is adapted from a general procedure for the synthesis of isothiocyanates using di-tert-butyl dicarbonate (B1257347).[14][15]

Materials:

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate (B8719985) salt.

-

Add a catalytic amount of DMAP or DABCO (1-3 mol%) to the mixture.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture. Gas evolution (CO₂ and COS) will be observed.

-

Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The crude this compound can be purified by distillation under reduced pressure.

This protocol describes the reaction of this compound with aniline (B41778).

Materials:

-

This compound

-

Aniline

-

Dichloromethane (DCM) or Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add aniline (1 equivalent) to the solution at room temperature with stirring.

-

The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid N-tert-Butyl-N'-phenylthiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Isothiocyanates (ITCs), including this compound, are a class of naturally occurring compounds found in cruciferous vegetables. They are known for their potent chemopreventive and anticancer properties.[16][17] A primary mechanism of action for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.[1][18][19][20][21]

Nrf2 Signaling Pathway Activation by Isothiocyanates

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis and recycling.[1][18][19][20][21]

Note: The following diagram illustrates the generalized Nrf2 activation pathway by isothiocyanates, based on studies with compounds like phenethyl isothiocyanate (PEITC). While this compound is expected to act through a similar mechanism, specific studies are needed for confirmation.

Experimental Workflows

Workflow for Assessing Cytotoxicity of this compound

A common method to evaluate the potential anticancer activity of a compound is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[22][23][24][25] This workflow outlines the key steps involved.

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.[22][23][24][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile tissue culture plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also a lachrymator. Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and adherence to established safety protocols.

References

- 1. e-century.us [e-century.us]

- 2. scbt.com [scbt.com]

- 3. tert-ブチルイソチオシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]

- 7. This compound | C5H9NS | CID 11544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(590-42-1) 13C NMR [m.chemicalbook.com]

- 10. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. researchgate.net [researchgate.net]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 15. cbijournal.com [cbijournal.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.dongguk.edu [pure.dongguk.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. researchgate.net [researchgate.net]

The Genesis and Synthesis of Tert-Butyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isothiocyanate, a versatile reagent and a molecule of interest in medicinal chemistry, holds a unique position within the broader class of isothiocyanates. Its distinct steric and electronic properties, conferred by the bulky tert-butyl group, influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the historical discovery of isothiocyanate synthesis, details modern synthetic routes to this compound with comparative data, and explores the signaling pathways modulated by this class of compounds, offering valuable insights for researchers in organic synthesis and drug development.

I. Historical Perspective: The Dawn of Isothiocyanate Synthesis

The journey into the synthesis of isothiocyanates began in the mid-19th century, with the pioneering work of August Wilhelm von Hofmann. His extensive research into the reactions of primary amines laid the fundamental groundwork for the preparation of this important class of organosulfur compounds.

One of Hofmann's key contributions was the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate (B8719985) salts. Subsequent treatment of these salts with a heavy metal salt, such as lead nitrate, induced desulfurization to yield the corresponding isothiocyanate. This sequence, often referred to as the Hofmann isothiocyanate synthesis , marked a pivotal moment in organic chemistry, opening the door to a vast array of isothiocyanate derivatives.

Another significant early contribution was made by L. Kaluza, who developed a method involving the reaction of an amine with carbon disulfide and ethyl chloroformate. This reaction proceeds through a carboethoxy dithiocarbamate intermediate, which upon heating, decomposes to the isothiocyanate.

These early discoveries provided the chemical community with the initial tools to access isothiocyanates, paving the way for future innovations and the eventual synthesis of specific derivatives like this compound as the availability of the requisite starting materials, such as tert-butylamine (B42293), became more widespread.

II. Synthesis of this compound: Modern Methodologies

Several methods have been developed and refined for the synthesis of this compound, each with its own advantages in terms of yield, purity, and reaction conditions. The primary approaches involve the reaction of tert-butylamine with a thiocarbonyl source or the rearrangement of a thiocyanate (B1210189) precursor.

A. From Tert-Butylamine and Carbon Disulfide

This is the most common and direct approach, echoing the principles of the classical Hofmann synthesis. The reaction proceeds in two key steps:

-

Formation of the Dithiocarbamate Salt: Tert-butylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine (B128534), sodium hydroxide) to form the corresponding dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

A variety of desulfurizing agents have been employed, each influencing the reaction's efficiency and work-up procedure.

This method offers a clean work-up as the by-products are volatile.[1]

-

Step 1: Dithiocarbamate Salt Formation

-

To a solution of tert-butylamine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane), add triethylamine (1.0 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the triethylammonium (B8662869) dithiocarbamate salt.

-

-

Step 2: Desulfurization

-

To the solution of the dithiocarbamate salt, add di-tert-butyl dicarbonate (B1257347) (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

-

Upon completion, the solvent and volatile by-products (COS, CO₂, tert-butanol) are removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

-

Caption: General workflow for the synthesis of this compound from tert-butylamine.

B. From Ammonium (B1175870) Thiocyanate and Tert-Butyl Alcohol

A patented method describes the synthesis of this compound starting from ammonium thiocyanate and tert-butyl alcohol, utilizing dry hydrogen chloride gas as a catalyst for the rearrangement of an in situ generated thiocyanate intermediate.

-

Step 1: Formation of Tert-Butyl Thiocyanate Intermediate

-

Dissolve ammonium thiocyanate (e.g., 70-85 parts by mass) in water (e.g., 200 parts).

-

Add 85% tert-butyl alcohol (e.g., 65-90 parts) to the solution.

-

Heat the mixture and slowly add 30% hydrochloric acid (e.g., 200-250 parts).

-

After the addition is complete, allow the mixture to stand and separate the upper organic layer, which contains tert-butyl thiocyanate and some this compound.

-

-

Step 2: Catalytic Isomerization

-

Transfer the organic layer to a drying container and heat to 50-60 °C under vacuum.

-

Introduce dry hydrogen chloride gas until the container returns to normal pressure.

-

Maintain the reaction for approximately 30 minutes.

-

Purge the system with nitrogen to remove excess HCl. The resulting product is high-purity this compound.

-

C. Comparative Data of Synthesis Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| From Tert-Butylamine & CS₂ | Tert-butylamine, Carbon Disulfide | Base (e.g., Et₃N), Desulfurizing Agent (e.g., Boc₂O, TsCl) | 70-95% | >95% | High yield, versatile, avoids highly toxic reagents. | Requires a desulfurizing agent, work-up can vary. |

| From Ammonium Thiocyanate | Ammonium Thiocyanate, Tert-Butyl Alcohol | Hydrochloric Acid, Dry HCl gas | >98% (Purity) | >98% | High purity, avoids handling of tert-butylamine directly. | Requires handling of corrosive gases (HCl), multi-step process. |

III. Biological Activity and Signaling Pathways of Isothiocyanates

Isothiocyanates, as a class of compounds, have garnered significant attention in the field of drug development, particularly for their potential anti-cancer properties. While specific signaling pathway data for this compound is limited, extensive research on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), provides a strong framework for understanding their general mechanisms of action. These compounds are known to modulate multiple signaling pathways involved in carcinogenesis and cellular stress responses.

A. Induction of Apoptosis

Isothiocyanates are potent inducers of apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for their anti-tumor activity.

Caption: Simplified pathway of isothiocyanate-induced apoptosis.

Isothiocyanates can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress. This, in turn, disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately executing the apoptotic program.

B. Modulation of Cell Proliferation and Survival Pathways

Isothiocyanates can interfere with key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: Isothiocyanate inhibition of pro-survival signaling pathways.

By inhibiting key kinases like Akt and components of the MAPK pathway, isothiocyanates can halt the cell cycle and prevent the uncontrolled proliferation that is characteristic of cancer cells.

IV. Conclusion

The synthesis of this compound, rooted in the foundational discoveries of Hofmann, has evolved to include highly efficient and high-purity methods. The choice of synthetic route depends on factors such as desired scale, available starting materials, and safety considerations. The biological activities of the broader isothiocyanate class highlight their potential in drug discovery, particularly in oncology. Their ability to modulate critical cellular signaling pathways underscores the importance of continued research into the specific mechanisms of action of individual derivatives like this compound. This guide provides a solid foundation for researchers to understand, synthesize, and further investigate this intriguing and valuable molecule.

References

Theoretical Studies on the Reactivity of tert-Butyl Isothiocyanate: A Technical Guide for Chemical and Pharmaceutical Research

Abstract

tert-Butyl isothiocyanate ((CH₃)₃CNCS) is a pivotal reagent and versatile building block in modern organic synthesis, primarily owing to the unique electrophilicity of its isothiocyanate moiety.[1] Its structural and electronic properties make it a valuable precursor for a wide array of nitrogen- and sulfur-containing compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the reactivity of this compound from a theoretical and computational perspective. It is intended for researchers, chemists, and drug development professionals, offering insights into reaction mechanisms, quantitative reactivity parameters, and the synergy between computational modeling and experimental protocols. The guide summarizes key theoretical frameworks, details common reaction classes, presents quantitative data in structured tables, and provides workflows for both synthesis and in silico drug discovery applications.

Introduction to this compound

This compound is a colorless to light yellow liquid recognized for its utility as a chemical intermediate.[1] The sterically demanding tert-butyl group significantly influences the reactivity of the adjacent isothiocyanate functional group, making it a subject of interest for both synthetic and theoretical chemists.

Physicochemical Properties

The compound's reactivity is governed by its electronic structure and physical characteristics. Key properties are summarized in Table 1.

Significance in Synthetic Chemistry and Drug Development

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily undergoes nucleophilic addition, providing facile access to diverse molecular scaffolds such as thioureas, dithiocarbamates, and various heterocyclic systems.[1] These derivatives are of high interest in medicinal chemistry. Isothiocyanates, as a class, are recognized for their potential as anti-carcinogens and are integral to the synthesis of potent biologically active molecules, including enzyme inhibitors and anti-inflammatory agents.[2][3][4] Computational studies, particularly in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in leveraging the isothiocyanate scaffold for designing novel therapeutic candidates.[3][4]

Theoretical Frameworks for Assessing Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are central to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for explaining reactivity in pericyclic and addition reactions.[5][6] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction's feasibility. In this compound, the LUMO is primarily localized on the central carbon of the -NCS group, making it the primary site for nucleophilic attack. The energy gap between the interacting orbitals dictates the reaction's activation barrier.[5]

Caption: FMO interaction between a nucleophile's HOMO and an electrophile's LUMO.

Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure and energetics of chemical reactions.[7][8] By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G), researchers can accurately calculate key thermodynamic and kinetic parameters.[7][8][9] These parameters include:

-

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur, determining the reaction rate.

-

Reaction Energy (ΔE): The net energy change between reactants and products, indicating thermodynamic favorability.

-

Bond Dissociation Enthalpy (BDE): The energy required to homolytıically cleave a bond, useful for assessing antioxidant potential via mechanisms like Hydrogen Atom Transfer (HAT).[7][8]

Key Reaction Classes: A Theoretical Perspective

The reactivity of this compound is dominated by the behavior of the -NCS group. Theoretical studies provide deep insights into the mechanisms of its primary reactions.

Nucleophilic Addition

This is the most characteristic reaction of isothiocyanates.[1] Nucleophiles such as amines, alcohols, and thiols attack the central carbon atom. DFT calculations can model the potential energy surface of this process, identifying the transition state and confirming the concerted or stepwise nature of the mechanism. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, a factor that can be quantified through computational modeling.

References

- 1. nbinno.com [nbinno.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

The Electrophilicity and Reaction Mechanism of tert-Butyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl isothiocyanate is a versatile reagent in organic synthesis, characterized by the electrophilic nature of its isothiocyanate carbon. This technical guide provides a comprehensive analysis of the electrophilicity, reaction mechanisms, and synthetic applications of this compound, with a focus on its reactions with nucleophiles to form thiourea (B124793) derivatives. The influence of the sterically demanding tert-butyl group on reactivity is a central theme. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for professionals in research and drug development.

Introduction to the Electrophilicity of Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their electrophilic character, which governs their reactivity. The central carbon atom of the isothiocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation of their utility in a wide array of chemical transformations, particularly in the synthesis of nitrogen and sulfur-containing heterocycles and in bioconjugation chemistry.[1][2]

The reactivity of isothiocyanates is significantly influenced by the electronic and steric properties of the substituent (R group) attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. Steric hindrance around the isothiocyanate group can also play a crucial role in modulating its reactivity.[3]

This compound, with its bulky tert-butyl group, presents an interesting case study where steric effects are expected to be a dominant factor in its reaction kinetics and mechanisms.[4]

Quantitative Analysis of Electrophilicity

A quantitative understanding of the electrophilicity of this compound is essential for predicting its reactivity and designing synthetic protocols. While specific kinetic data for this compound is not extensively available in the reviewed literature, a comparative analysis with other isothiocyanates provides valuable insights.

Table 1: Comparative Non-enzymatic Second-Order Rate Constants for the Reaction of Various Isothiocyanates with Glutathione (GSH)

| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |

Data compiled from comparative studies on isothiocyanate reactivity.[3]

The data in Table 1 illustrates that the structure of the R-group significantly impacts the reactivity of the isothiocyanate. While specific rate constants for this compound are not listed, the large steric bulk of the tert-butyl group would be expected to decrease the rate of reaction with nucleophiles compared to less hindered aliphatic isothiocyanates due to steric hindrance at the electrophilic carbon.

Computational Analysis:

Computational chemistry offers powerful tools to probe the electrophilicity of molecules. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and Molecular Electrostatic Potential (MEP) maps are indicative of electrophilic sites. A lower LUMO energy generally corresponds to a higher electrophilicity. MEP maps visualize the charge distribution on the molecule's surface, with blue regions indicating electron-poor (electrophilic) areas and red regions indicating electron-rich (nucleophilic) areas.

While a specific pre-computed MEP map for this compound was not found in the search results, the general principle is that the isothiocyanate carbon would be an electrophilic center. The bulky tert-butyl group would sterically shield this center.

Reaction Mechanism with Nucleophiles

The primary reaction of this compound involves the nucleophilic addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. The most common nucleophiles are primary and secondary amines, which lead to the formation of N,N'-disubstituted thioureas.

The generally accepted mechanism for the reaction of an isothiocyanate with a primary amine is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, leading to the final neutral thiourea product.

Studies on the aminolysis of other isothiocyanates have suggested that the reaction can be second-order with respect to the amine, indicating that a second amine molecule may act as a base to facilitate the proton transfer in the rate-determining step.[1]

Caption: General mechanism for thiourea formation.

The bulky tert-butyl group can influence this mechanism by sterically hindering the initial nucleophilic attack, thus slowing down the reaction rate compared to less bulky isothiocyanates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of thiourea derivatives from this compound.

General Synthesis of N-tert-Butyl-N'-arylthiourea

This protocol describes the reaction of this compound with an aromatic amine.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (B41778) (1.0 eq)

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the anhydrous solvent.

-

To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the mixture may need to be heated to reflux.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Caption: Workflow for thiourea synthesis and purification.

Characterization of Thiourea Products

The synthesized thiourea derivatives can be characterized using standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data for N-tert-Butyl-N'-phenylthiourea

| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | Singlet around 1.5 ppm (9H, tert-butyl protons); Multiplets in the aromatic region (7.2-7.6 ppm, 5H, phenyl protons); Broad singlets for N-H protons. |

| ¹³C NMR | Signal around 30 ppm (tert-butyl methyl carbons); Signal around 55 ppm (tert-butyl quaternary carbon); Signals in the aromatic region (125-140 ppm); Signal for the thiocarbonyl carbon (C=S) around 180 ppm. |

| FTIR (cm⁻¹) | N-H stretching vibrations in the range of 3100-3400 cm⁻¹; C-H stretching of aromatic and aliphatic groups; Aromatic C=C stretching around 1600 cm⁻¹; C=S stretching vibration around 1300-1350 cm⁻¹. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific substitution pattern on the aryl ring.

Role in Drug Development and Biological Systems

Isothiocyanates and their thiourea derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action often involves the reaction of the electrophilic isothiocyanate with nucleophilic residues (such as cysteine) on proteins, leading to the modulation of various signaling pathways.

While specific signaling pathways targeted by this compound are not extensively detailed in the literature, the biological activities of its thiourea derivatives have been investigated. For example, certain N-tert-butyl-N'-arylthiourea derivatives have been synthesized and evaluated for their enzyme inhibitory and cytotoxic activities.[2][5] The bulky tert-butyl group can influence the binding of these molecules to biological targets, potentially enhancing selectivity and metabolic stability.[6]

Caption: Putative biological mechanism of action.

Conclusion

This compound serves as a valuable electrophilic building block in organic synthesis, primarily for the preparation of sterically hindered thiourea derivatives. Its reactivity is governed by the electrophilic nature of the isothiocyanate carbon, which is modulated by the significant steric hindrance of the tert-butyl group. While quantitative kinetic data for its reactions are sparse, a qualitative understanding of its reactivity can be inferred from comparative studies and theoretical principles. The thiourea derivatives of this compound exhibit a range of biological activities, highlighting the potential of this scaffold in drug discovery and development. Further research into the quantitative reactivity and specific biological targets of this compound and its derivatives will undoubtedly expand their applications in chemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of tert-Butyl Isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tert-butyl isothiocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative solubility profile based on the compound's physicochemical properties and general solubility principles. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs. This document is intended to be a valuable resource for scientists and professionals in drug development and other research areas where this compound is utilized.

Introduction

This compound (CAS 590-42-1) is an organosulfur compound with the chemical formula (CH₃)₃CNCS.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[3] This compound serves as a versatile reagent in organic synthesis and has applications in the study of biological systems.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the physical properties of both the solute and the solvent. The key properties of this compound that influence its solubility are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NS | [3][] |

| Molecular Weight | 115.20 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.908 g/mL at 25 °C | [1] |

| Melting Point | 10.5-11.5 °C | [1] |

| Boiling Point | 30-32 °C at 10 mmHg | [1] |

| Flash Point | 38 °C (closed cup) | [1] |

| Structure | ||

|

The structure of this compound features a bulky, nonpolar tert-butyl group and a polar isothiocyanate (-N=C=S) group. This combination of a large hydrophobic moiety and a smaller polar functional group dictates its solubility behavior, suggesting it will be more soluble in nonpolar or moderately polar organic solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, general chemical principles and information from safety data sheets indicate that this compound is soluble in organic solvents and has limited solubility in water.[3]

Based on the principle of "like dissolves like," the following qualitative solubility profile can be inferred:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and chloroform. The large nonpolar tert-butyl group will have favorable van der Waals interactions with these solvents.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone (B3395972), ethyl acetate, and tetrahydrofuran (B95107) (THF). The polar isothiocyanate group can engage in dipole-dipole interactions with these solvents.

-

Lower Solubility: Expected in polar protic solvents such as ethanol (B145695) and methanol. While the isothiocyanate group can act as a hydrogen bond acceptor, the large hydrophobic tert-butyl group may limit miscibility.

-

Insoluble/Slightly Soluble: In water, due to the dominant hydrophobic character of the molecule.

This profile is consistent with the general solubility of other isothiocyanates, which are typically soluble in alcohols, ethers, and aromatic hydrocarbons. For example, phenyl isothiocyanate is generally more soluble in polar organic solvents like ethanol and acetone and less soluble in non-polar solvents like hexane.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a general method for determining the solubility of this compound in an organic solvent of interest.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer (e.g., UV-Vis)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a solid phase remains after equilibration.

-

Record the exact weight of the added solute.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the withdrawn sample through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Record the exact weight of the filtered sample.

-

Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument using a volumetric flask and the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or UV-Vis spectroscopy) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships between the key steps and considerations in determining the solubility of this compound.

References

Stability and storage conditions for tert-Butyl isothiocyanate

An In-depth Technical Guide to the Stability and Storage of tert-Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 590-42-1 |

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.20 g/mol |

| Boiling Point | 30-32 °C at 10 mmHg |

| Melting Point | 10.5-11.5 °C |

| Density | 0.908 g/mL at 25 °C |

| Flash Point | 38 °C (100.4 °F) - closed cup |

(Source: Sigma-Aldrich, CymitQuimica)

Stability Profile

This compound is generally considered stable under normal storage conditions. However, it is sensitive to certain environmental factors that can lead to degradation.

Key Stability Considerations:

-

Moisture: The compound is moisture-sensitive.[3][4] Contact with water can lead to hydrolysis, likely forming tert-butylamine (B42293) and other byproducts. It is crucial to store it in a dry environment.

-

Heat and Light: Exposure to heat, flames, and sparks should be avoided.[3][5][6] It is a flammable liquid and should be kept away from ignition sources. While specific photostability studies are not publicly available, it is good practice to store it protected from light.

-

Incompatible Materials: Contact with incompatible substances can cause decomposition. These include:

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place.[1][3][6][8][9] |

| Atmosphere | Store in a well-ventilated area.[3][5][6][8][9] Keep container tightly closed to prevent moisture ingress.[3][6][8] |

| Container | Use the original, tightly sealed container.[9] Ensure containers are properly labeled. |

| Inert Gas | For long-term storage, blanketing with an inert gas such as argon or nitrogen is advisable to exclude moisture and air. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6][8] Use non-sparking tools and explosion-proof equipment.[3][5][6][8] |

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Experimental Protocols for Stability Assessment

Protocol for Assessing Thermal Stability

-

Objective: To determine the rate of degradation of this compound at elevated temperatures.

-

Materials:

-

This compound

-

GC-MS or HPLC-UV system

-

Temperature-controlled ovens or heating blocks

-

Inert, sealed vials (e.g., amber glass headspace vials)

-

-

Methodology:

-

Aliquots of this compound are placed into a series of vials.

-

The vials are securely sealed, and the headspace is optionally purged with an inert gas.

-

Vials are placed in ovens set at various temperatures (e.g., 40°C, 60°C, 80°C).

-

A control set of vials is stored at a reference temperature (e.g., 4°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), a vial from each temperature is removed and immediately cooled to quench any further reaction.

-

The purity of the sample is assessed using a validated chromatographic method (GC-MS or HPLC-UV).

-

The percentage of remaining this compound is plotted against time for each temperature to determine the degradation kinetics.

-

Protocol for Assessing Hydrolytic Stability

-

Objective: To evaluate the stability of this compound in the presence of moisture.

-

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, 7, 9)

-

Co-solvent (e.g., acetonitrile, if needed for solubility)

-

Temperature-controlled incubator/shaker

-

HPLC-UV system

-

-

Methodology:

-

Prepare solutions of this compound in the buffered aqueous solutions.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At various time intervals, an aliquot is taken and analyzed by HPLC-UV to quantify the concentration of this compound.

-

The rate of degradation at each pH can be determined from the concentration vs. time data.

-

Protocol for Assessing Photostability

-

Objective: To determine the impact of light exposure on the stability of this compound.

-

Materials:

-

This compound

-

Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

-

UV-transparent containers (e.g., quartz cells)

-

Light-opaque wrapping (e.g., aluminum foil) for dark controls